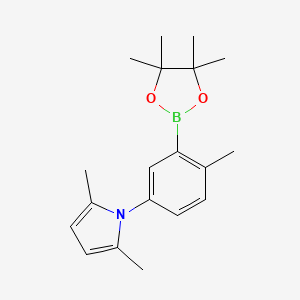
2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole is a complex organic compound that features a pyrrole ring substituted with methyl groups and a phenyl ring bearing a dioxaborolane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with a dioxaborolane group through a Suzuki-Miyaura coupling reaction. This involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrrole ring can be oxidized to form carbonyl compounds.
Reduction: The dioxaborolane group can be reduced to form a boronic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of boronic acids.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学的研究の応用
2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2,5-Dimethyl-1-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrrole depends on its specific application. In organic synthesis, it acts as a reagent or intermediate, participating in various chemical reactions. The dioxaborolane group is particularly reactive in cross-coupling reactions, forming new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the pyrrole ring.
2,5-Dimethylpyrrole: Similar pyrrole structure but lacks the phenyl and dioxaborolane groups.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane moiety but lacks the pyrrole and phenyl groups.
特性
分子式 |
C19H26BNO2 |
|---|---|
分子量 |
311.2 g/mol |
IUPAC名 |
2,5-dimethyl-1-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrole |
InChI |
InChI=1S/C19H26BNO2/c1-13-8-11-16(21-14(2)9-10-15(21)3)12-17(13)20-22-18(4,5)19(6,7)23-20/h8-12H,1-7H3 |
InChIキー |
KMPHVXBKDZLIOZ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N3C(=CC=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


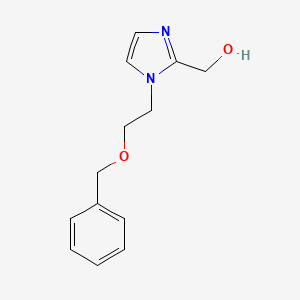
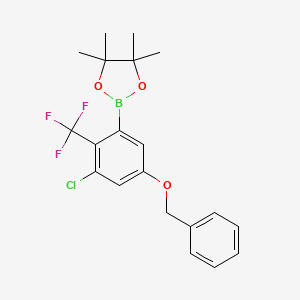

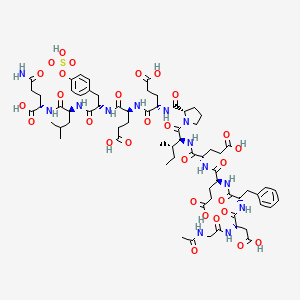
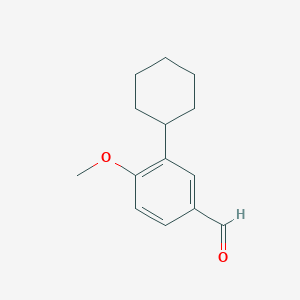
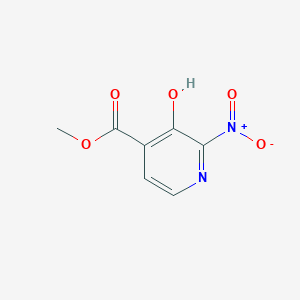


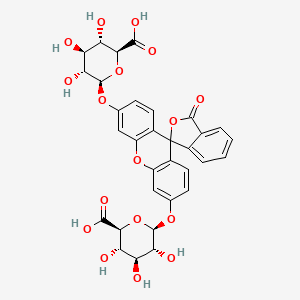
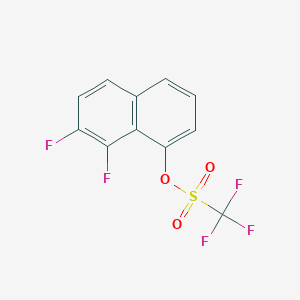
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)



